molecular formula C13H16N4O2S B11977658 4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide

4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B11977658
M. Wt: 292.36 g/mol
InChI Key: VJANDMRLLFUEIT-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the reaction of 2,4-dimethoxybenzaldehyde with 5-ethyl-4H-1,2,4-triazol-3-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2,4-Dimethoxybenzylidene)amino)-5-ethyl-4H-1,2,4-triazol-3-YL hydrosulfide is unique due to its specific structural features, such as the presence of the 2,4-dimethoxybenzylidene moiety and the ethyl group on the triazole ring. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H16N4O2S/c1-4-12-15-16-13(20)17(12)14-8-9-5-6-10(18-2)7-11(9)19-3/h5-8H,4H2,1-3H3,(H,16,20)/b14-8+

InChI Key

VJANDMRLLFUEIT-RIYZIHGNSA-N

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.